1-Chloronaphthalene-2-methanol

Catalog No.
S12350961
CAS No.
M.F
C11H9ClO
M. Wt
192.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloronaphthalene-2-methanol

Product Name

1-Chloronaphthalene-2-methanol

IUPAC Name

(1-chloronaphthalen-2-yl)methanol

Molecular Formula

C11H9ClO

Molecular Weight

192.64 g/mol

InChI

InChI=1S/C11H9ClO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6,13H,7H2

InChI Key

XKAXRTVKXFLWLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)CO

1-Chloronaphthalene-2-methanol is an aromatic compound characterized by the presence of a chlorine atom and a methanol group attached to a naphthalene ring. This compound is a derivative of naphthalene, which consists of two fused benzene rings. The molecular structure of 1-chloronaphthalene-2-methanol imparts unique chemical properties, making it an interesting subject for both synthetic and biological research. It appears as a colorless to pale yellow liquid with a distinct odor, and it is known for its nonpolar characteristics, which contribute to its solubility in organic solvents .

Typical of aromatic compounds. These include:

  • Oxidation Reactions: The compound can be oxidized to form chlorinated quinones and other oxidized derivatives. The oxidation process can involve the transformation of the methanol group into aldehydes or carboxylic acids .
  • Reduction Reactions: Under reducing conditions, 1-chloronaphthalene-2-methanol can yield dechlorinated or partially chlorinated products, as well as alcohols .
  • Substitution Reactions: The chlorine atom can be substituted by various nucleophiles, leading to the formation of different functional groups .

Research indicates that 1-chloronaphthalene-2-methanol exhibits potential biological activities. It has been studied for its interactions with biological molecules, suggesting possible antimicrobial and anticancer properties. The compound may modulate signaling pathways involved in oxidative stress and inflammation, contributing to its biological effects .

The synthesis of 1-chloronaphthalene-2-methanol can be achieved through several methods:

  • Chlorination of Naphthalene: Naphthalene can be chlorinated using chlorine gas in the presence of a catalyst (e.g., zinc) to yield 1-chloronaphthalene. This compound can then undergo further reactions to introduce the methanol group .
  • Formaldehyde Reaction: A common method involves reacting 1-chloronaphthalene with formaldehyde in the presence of an acid catalyst, leading to the formation of 1-chloronaphthalene-2-methanol through electrophilic substitution .
  • Reduction Processes: Starting from chlorinated derivatives, reduction methods can also be employed to introduce the methanol functionality .

Studies on the interactions of 1-chloronaphthalene-2-methanol with biological systems have shown that it can influence enzyme activities and receptor functions. The chlorine atom and methanol group allow for diverse chemical interactions, which may alter metabolic pathways within organisms. Further research is needed to elucidate specific molecular targets and mechanisms of action in biological contexts .

Several compounds are structurally related to 1-chloronaphthalene-2-methanol, each exhibiting unique properties:

CompoundStructure CharacteristicsUnique Features
1-ChloronaphthaleneChlorine at position one on naphthaleneLacks methanol group; used as solvent and biocide
2-ChloronaphthaleneChlorine at position two on naphthaleneDifferent reactivity compared to 1-chloronaphthalene
1,4-DichloronaphthaleneTwo chlorine atoms at positions one and fourDistinct reactivity due to multiple chlorines
1-MethylnaphthaleneMethyl group instead of chlorineExhibits different chemical behavior than chlorinated derivatives
NaphtholHydroxyl group on naphthaleneDifferent functional properties due to hydroxyl presence

Uniqueness

The uniqueness of 1-chloronaphthalene-2-methanol lies in its combination of both a chlorine atom and a methanol group, which provides distinct reactivity patterns not observed in other similar compounds. This dual functionality allows for diverse applications in both synthetic chemistry and biological research .

Chlorination at the naphthalene ring’s position one and subsequent introduction of the methanol group at position two require precise control over reaction conditions. A common approach involves electrophilic aromatic substitution (EAS) for chlorination, followed by hydroxymethylation or oxidation-reduction sequences for methanol group installation.

Chlorination Strategies

Chlorination of naphthalene derivatives typically employs reagents such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acid catalysts like iron(III) chloride (FeCl₃). For regioselective chlorination at position one, directing groups or steric effects must be leveraged. For example, pre-functionalization of naphthalene with a hydroxyl or methyl group at position two can direct chlorination to position one via para-directing effects. After chlorination, the directing group is removed or modified to introduce the methanol functionality.

Methanol Functionalization

The methanol group (-CH₂OH) at position two is often introduced through formylation followed by reduction. For instance, the Gattermann–Koch reaction can introduce a formyl group (-CHO) using hydrogen cyanide (HCN) and hydrochloric acid (HCl) in the presence of a catalyst. Subsequent reduction of the aldehyde to a primary alcohol is achieved using sodium borohydride (NaBH₄) or catalytic hydrogenation. Alternative methods include Friedel–Crafts alkylation with formaldehyde derivatives, though this requires careful control to avoid over-alkylation.

StepReagent/ConditionPurposeYield (%)
1Cl₂, FeCl₃, 40°CChlorination85–90
2HCN, HCl, AlCl₃Formylation70–75
3NaBH₄, EtOHReduction88–92

The electrophilic aromatic substitution mechanisms in naphthalene derivatives proceed through well-characterized pathways that demonstrate distinct regioselectivity patterns compared to benzene systems [10]. Naphthalene exhibits enhanced reactivity toward electrophilic species due to its extended π-electron system and lower resonance stabilization energy compared to benzene [9]. The electrophilic attack on naphthalene typically occurs at the 1-position (α-position) under kinetic control conditions, while thermodynamic control can favor 2-position (β-position) substitution [11].

The fundamental mechanism involves a two-step process where the aromatic ring acts as a nucleophile attacking the electrophile, followed by deprotonation to restore aromaticity [10]. The first step involves π-bond attack on the electrophile, generating a carbocation intermediate that can be stabilized through resonance structures [9]. The carbocation intermediate formed from α-position attack exhibits greater stability due to more favorable resonance delocalization compared to β-position attack [11].

Halogenation reactions of naphthalene demonstrate characteristic regioselectivity patterns [6]. Bromination proceeds without Lewis acid catalysts due to naphthalene's enhanced reactivity, primarily yielding 1-bromonaphthalene at room temperature [6]. Chlorination requires stronger electrophilic conditions, typically employing sulfuryl chloride with aluminum chloride catalyst at temperatures ranging from 25°C to 140°C [6]. The reaction produces 1-chloronaphthalene as the primary product, with further chlorination yielding 1,4-dichloronaphthalene at elevated temperatures [6].

Table 1: Electrophilic Aromatic Substitution Patterns in Naphthalene Derivatives

Reaction TypePrimary Product PositionSecondary ProductCatalyst RequiredTemperature Dependence
Bromination1-position1,2-dibromonaphthaleneNone (naphthalene more reactive)Room temp
Chlorination1-position1,4-dichloronaphthaleneAlCl₃ or SO₂Cl₂25°C-140°C
Nitration1-position1,8-dinitronaphthaleneH₂SO₄Room temp
Sulfonation (40-80°C)1-positionNaphthalene-1-sulfonic acidConc. H₂SO₄40-80°C (kinetic)
Sulfonation (160°C)2-positionNaphthalene-2-sulfonic acidConc. H₂SO₄160°C (thermodynamic)
Friedel-Crafts Alkylation2-position (ethyl/propyl)1-methylnaphthalene (methyl)AlCl₃Elevated

Nitration reactions follow similar patterns, with concentrated sulfuric acid facilitating the formation of nitronium ion electrophiles [11]. The primary product is 1-nitronaphthalene, with subsequent nitration occurring at the 8-position of the alternate ring to minimize steric interactions [6]. Sulfonation reactions exhibit unique temperature-dependent behavior, where kinetic control at 40-80°C favors 1-substitution, while thermodynamic control at 160°C favors 2-substitution due to the reversible nature of the sulfonation process [11].

The mechanistic understanding of these pathways provides crucial insights for the synthesis of 1-chloronaphthalene-2-methanol, where the chlorine substituent influences subsequent electrophilic substitution reactions through both electronic and steric effects [16]. The electron-withdrawing nature of chlorine deactivates the aromatic system while directing subsequent substitution to positions meta to the chlorine substituent [15].

Hydrogenation-Dehydration Mechanisms in Methanol Group Formation

The formation of methanol groups in aromatic compounds involves complex hydrogenation-dehydration mechanisms that proceed through multiple intermediates [32]. Carbon dioxide hydrogenation to methanol represents the most industrially relevant pathway, proceeding via formate intermediates on copper-based catalysts [32]. The mechanism involves initial carbon dioxide activation at the copper-support interface, followed by sequential hydrogenation steps leading to methanol formation [35].

The catalytic cycle begins with carbon dioxide adsorption and activation at copper sites, forming surface-bound carbon dioxide species [32]. Hydrogen dissociation occurs on metallic copper surfaces, providing hydrogen atoms for subsequent hydrogenation reactions [35]. The formate pathway represents the predominant mechanism, where carbon dioxide is hydrogenated to formate, followed by further hydrogenation to formaldehyde and finally to methanol [32].

Table 2: Kinetic Data for Hydrogenation-Dehydration Mechanisms

ProcessRate Limiting StepActivation Energy (kJ/mol)Temperature Range (°C)Catalyst Type
CO₂ Hydrogenation to MethanolHCOO to H₂COO hydrogenationVariable with catalyst200-350Cu/Al₂O₃, Cu/CeO₂
Methanol DehydrationMethanol dimer formation50-77 (HDPE systems)25-300Brønsted acids
Transfer HydrogenationMetal-hydride formation23.2 (TST calculations)Room temperatureRu(II), Rh(III), Ir(III)
Naphthalene MethylationHydrogen abstractionVariable450-500Fe/ZSM-5

The rate-limiting step in carbon dioxide hydrogenation typically involves the conversion of formate to formaldehyde species, specifically the hydrogenation of HCOO to H₂COO intermediates [32]. This step exhibits significant sensitivity to catalyst composition and support effects, with copper-ceria interfaces showing enhanced activity compared to copper-alumina systems [35]. The activation energies vary considerably depending on the specific catalyst system and reaction conditions [32].

Transfer hydrogenation mechanisms provide alternative pathways for methanol group formation, particularly relevant in biological and biomimetic systems [31]. These mechanisms involve hydride transfer from donor molecules to acceptor substrates via metal-hydride intermediates [31]. Ruthenium(II), rhodium(III), and iridium(III) complexes demonstrate high efficiency in catalyzing these transformations under mild aqueous conditions [31].

The mechanistic pathway for transfer hydrogenation involves initial coordination of the hydride donor to the metal center, followed by β-hydride elimination to form a metal-hydride species [31]. The metal-hydride intermediate subsequently transfers the hydride to the acceptor substrate, regenerating the active catalyst [31]. The rate-limiting step typically involves metal-hydride formation, with activation energies around 23.2 kJ/mol based on transition state theory calculations [31].

Methanol dehydration represents the reverse process, where methanol molecules undergo elimination reactions to form ether linkages or alkene products [14]. This process follows either associative or dissociative pathways depending on reaction conditions and catalyst properties [14]. At high methanol partial pressures, associative mechanisms predominate through methanol dimer formation, while dissociative pathways become favored at lower pressures [14].

Catalyst-Mediated Regioselectivity Patterns

Catalyst-mediated regioselectivity in naphthalene derivative reactions demonstrates remarkable precision in controlling substitution patterns through specific catalyst design and reaction conditions [12]. Enzymatic systems, particularly naphthalene dioxygenase variants, exhibit exceptional regioselectivity control through active site modifications [12] [28]. The Phe-352 residue in naphthalene dioxygenase plays a crucial role in determining both regioselectivity and enantioselectivity of oxidation products [12].

Wild-type naphthalene dioxygenase from Pseudomonas species demonstrates stereospecific oxidation of naphthalene to (1R,2S)-1,2-dihydronaphthalene-1,2-diol with high selectivity [28]. Site-directed mutagenesis at position 352 dramatically alters regioselectivity patterns, with the F352V mutant showing reversed regioselectivity for biphenyl oxidation, favoring 3,4-dihydrodiol formation over the wild-type preference for 2,3-dihydrodiol [12] [28].

Table 3: Catalyst-Mediated Regioselectivity Patterns

Catalyst SystemPrimary SelectivitySecondary ProductsSelectivity RatioMechanism
Wild-type NDO1,2-dihydrodiol (naphthalene)2,3-dihydrodiol (biphenyl)87:13Enzyme active site
F352V NDO mutant3,4-dihydrodiol (biphenyl)1,2-dihydrodiol (phenanthrene)83% primaryPhe-352 mutation effect
F352L NDO mutant9,10-dihydrodiol (phenanthrene)Various dihydrodiolsNew product formationSteric control
CuCl₂·2H₂O1,4-chlorination1-chloronaphthalene7.5-fold vs other catalystsElectrophilic chlorination
Fe/ZSM-52,6-dimethylnaphthalene2-methylnaphthalene40% selectivityZeolite shape selectivity

Metal chloride catalysts demonstrate distinct regioselectivity patterns in naphthalene chlorination reactions [20]. Copper(II) chloride exhibits the highest activity among screened metal chlorides, showing 7.5-fold higher chlorination efficiency compared to copper(I) chloride and 30-fold higher activity than iron chlorides at 250°C [20]. The electrophilic chlorination mechanism involves dechlorination-oxychlorination cycles of copper species, producing selective chlorination at the 1 and 4 positions of naphthalene [20].

Zeolite-based catalysts provide shape-selective environments that control regioselectivity through steric constraints [26]. Iron-modified ZSM-5 zeolites demonstrate enhanced selectivity for 2,6-dimethylnaphthalene formation during naphthalene methylation reactions [26]. The methylation kinetics follow Langmuir-Hinshelwood mechanisms at 450°C and Eley-Rideal mechanisms at 500°C, with conversion rates reaching approximately 70% and 2,6-dimethylnaphthalene selectivity approaching 40% [26].

The temperature dependence of regioselectivity patterns reveals kinetic versus thermodynamic control effects [26]. At lower temperatures, kinetic control predominates, favoring products with lower activation barriers, while higher temperatures allow equilibration to thermodynamically favored products [11]. This principle explains the temperature-dependent sulfonation behavior observed in naphthalene systems [11].

Iron-aluminum composite oxide catalysts demonstrate regioselective hydrodechlorination of polychlorinated naphthalenes, with preferential attack at β-positions over α-positions [27]. The structural differences between fully chlorinated aromatic rings significantly impact the reactivity of specific chlorine substitution positions [27]. Density functional theory calculations of carbon-chlorine bond dissociation energies provide mechanistic insights into the observed regioselectivity patterns [27].

Enzyme Inhibition/Activation Through Chlorine-Methanol Synergy

The biological activity of 1-Chloronaphthalene-2-methanol demonstrates significant enzyme-specific interactions that are fundamentally influenced by the synergistic effects of chlorine substitution and methanol functionality. Research on related naphthalene derivatives reveals complex enzyme kinetics that provide insights into the mechanistic behavior of this compound.

The 1-naphthol 2-hydroxylase enzyme system represents a critical target for chloronaphthalene derivatives. Studies demonstrate that this flavin adenine dinucleotide-dependent monooxygenase exhibits a Michaelis constant of 9.6 μM for 1-naphthol, with substrate inhibition occurring at concentrations above 20 μM, characterized by an inhibition constant of 79.8 μM [1]. The enzyme shows reduced activity when exposed to 4-chloro-1-naphthol, achieving only 62% of its maximum activity compared to the unsubstituted substrate [1]. This reduction indicates that chlorine substitution at specific positions modulates enzyme-substrate interactions through electronic and steric effects.

Flavin monooxygenase systems demonstrate enhanced selectivity when interacting with halogenated aromatic compounds. These enzymes utilize both nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate as electron donors, with the latter being preferred for optimal catalytic efficiency [1]. The presence of chlorine substituents enhances substrate specificity by altering the electronic distribution within the aromatic ring system, thereby influencing the enzyme's ability to recognize and process the substrate.

Cytochrome P450 enzymes, particularly the 2A13 and 2A6 isoforms, exhibit differential binding affinities for naphthalene derivatives. P450 2A13 demonstrates a spectral binding constant of 0.35 μM for naphthalene, while P450 2A6 shows reduced affinity with a binding constant of 2.9 μM [2]. The chlorine substitution pattern significantly affects substrate recognition, with modified binding affinities observed across different halogenated derivatives. These enzymes play crucial roles in the metabolic transformation of chloronaphthalene compounds, potentially generating reactive intermediates that contribute to biological activity.

The naphthalene 1,2-dioxygenase system, characterized by its requirement for nicotinamide adenine dinucleotide and iron-sulfur clusters, exhibits substrate binding with a dissociation constant of 11.3 μM [3]. This multicomponent enzyme system is responsible for the initial oxidative attack on the naphthalene ring, forming cis-dihydrodiol intermediates. Chlorine substitution may influence this initial step by altering the electron density distribution within the aromatic system.

Kinetic analysis reveals that the synergistic effects of chlorine and methanol functionalities extend beyond simple additive interactions. The electron-withdrawing nature of chlorine increases the electrophilicity of the aromatic ring, while the methanol group provides hydrogen bonding capabilities that can influence enzyme-substrate orientation within active sites. This combination results in modified binding kinetics and altered catalytic efficiency across multiple enzyme systems.

Oxidative Stress Pathway Modulation in Cellular Systems

The interaction of 1-Chloronaphthalene-2-methanol with cellular oxidative stress pathways demonstrates profound effects on multiple antioxidant defense mechanisms. Studies of related chloronaphthalene compounds reveal systematic modulation of key oxidative stress markers and defense enzymes.

Catalase activity represents a primary indicator of oxidative stress response in cellular systems. Exposure to chloronaphthalene derivatives at concentrations of 10 μg/L results in significant elevation of catalase activity from baseline levels of 14.12 ± 2.85 U/mg to 27.89 ± 5.01 U/mg within 48 hours [4]. This nearly two-fold increase demonstrates the cellular response to enhanced reactive oxygen species production. The time course of catalase activation follows a biphasic pattern, with initial rapid elevation followed by sustained high activity levels over 96-hour exposure periods.

Superoxide dismutase activity exhibits dose-dependent increases in response to chloronaphthalene exposure. This enzyme serves as the first line of defense against superoxide radical formation, converting these reactive species to hydrogen peroxide and molecular oxygen [4]. The enhanced activity reflects cellular adaptation to increased superoxide radical production resulting from the metabolic processing of chloronaphthalene derivatives.

Glutathione peroxidase and glutathione reductase systems demonstrate coordinated responses to chloronaphthalene exposure. Glutathione peroxidase activity increases significantly in exposed cells, reflecting enhanced peroxide neutralization capacity [4]. Simultaneously, glutathione reductase activity elevates to support glutathione regeneration, maintaining the cellular reducing environment necessary for antioxidant function.

The glutathione system exhibits a characteristic biphasic response to chloronaphthalene exposure. Initial exposure results in elevated glutathione levels as cells increase synthesis to combat oxidative stress. However, prolonged exposure or high concentrations lead to glutathione depletion, particularly evident at concentrations of 10 μg/L where depletion occurs through direct conjugation reactions with reactive metabolites [4]. This depletion compromises cellular antioxidant capacity and increases susceptibility to oxidative damage.

Malondialdehyde formation serves as a biomarker for lipid peroxidation and membrane damage. Chloronaphthalene exposure results in significant increases in malondialdehyde concentrations, indicating enhanced lipid peroxidation processes [4]. This increase follows a linear relationship with exposure concentration, suggesting that membrane integrity compromise is a dose-dependent phenomenon.

Reactive oxygen species generation represents a central mechanism in chloronaphthalene-induced cellular stress. The metabolic processing of these compounds generates multiple reactive intermediates, including quinones and epoxides, which can directly interact with cellular macromolecules [5] [6]. The formation of these species triggers cascade reactions that amplify oxidative stress throughout the cellular environment.

The temporal progression of oxidative stress markers reveals distinct phases of cellular response. Early responses (0-24 hours) are characterized by rapid activation of antioxidant defense enzymes. Intermediate responses (24-96 hours) show sustained enzyme elevation with beginning signs of antioxidant depletion. Late responses (beyond 96 hours) demonstrate potential antioxidant system failure with evidence of irreversible cellular damage.

Receptor Binding Affinity and Conformational Effects

The receptor binding characteristics of 1-Chloronaphthalene-2-methanol derivatives demonstrate significant molecular recognition patterns that are influenced by both chlorine substitution and conformational flexibility. Research on naphthalene-based ligands reveals specific binding affinities and conformational preferences across multiple receptor systems.

Serotonin receptor interactions represent a major target class for naphthalene derivatives. The 5-HT2A receptor demonstrates high binding affinity for naphthalene-based compounds, with pKi values ranging from 8.36 to 9.19 depending on substitution patterns [7]. Chlorine substitution at specific positions enhances binding affinity through favorable electrostatic interactions and improved geometric complementarity with the receptor binding site. The trans conformational preference is favored for optimal receptor interaction, maximizing π-π stacking interactions between the naphthalene ring system and aromatic residues within the binding pocket.

The 5-HT6 serotonin receptor subtype exhibits position-dependent binding modulation in response to chlorine substitution. Binding affinities range from 7.78 to 7.81 pKi units for substituted naphthalenes, with the chlorine position significantly affecting receptor recognition [7]. Meta-positioned substitutions generally reduce binding affinity compared to para-positioned substituents, reflecting the geometric constraints imposed by the receptor binding site architecture.

Dopaminergic D2 receptor interactions show variable responses to halogenation, with binding affinities ranging from 6.52 to 7.52 pKi units depending on chlorine positioning [7]. The substitution-dependent geometry influences receptor activation mechanisms, with specific conformational orientations required for optimal receptor engagement.

Protein targets involved in apoptosis regulation demonstrate strong binding affinities for naphthalene derivatives. The Bcl-2 protein exhibits binding energies of 11.4 kcal/mol with specific naphthalene-based ligands, with hydrogen bonding interactions involving Gly142, Asn140, and Arg143 residues [8]. These interactions stabilize an extended binding conformation that promotes apoptosis regulation through modulation of protein-protein interactions.

The p53 tumor suppressor protein shows binding energies ranging from 9.2 to 9.3 kcal/mol with naphthalene derivatives [8]. Conformational stabilization occurs through hydrogen bonding with Thr150 and Ser227 residues, resulting in specific binding geometries that influence cell cycle control mechanisms. The chlorine substitution enhances these interactions by optimizing electronic complementarity with the protein binding site.

Vascular endothelial growth factor receptor 2 (VEGFR2) demonstrates exceptionally strong binding affinity with binding energies of 11.9 kcal/mol [8]. The molecular interactions involve hydrogen bonding with Arg840 and Gly839 residues, along with π-sulfur interactions involving Cys917. These interactions result in optimal receptor fit conformations that effectively inhibit angiogenesis signaling pathways.

Conformational analysis reveals that chlorine substitution significantly influences the preferred molecular geometries of naphthalene derivatives. The electron-withdrawing nature of chlorine alters the aromatic ring electron density, affecting both intramolecular conformational preferences and intermolecular binding orientations. Methanol substitution provides additional hydrogen bonding capabilities that can stabilize specific conformations through intramolecular or intermolecular interactions.

The molecular recognition patterns demonstrate that optimal binding requires precise geometric complementarity between the ligand and receptor binding sites. Chlorine substitution modifies the electrostatic surface potential of the naphthalene ring system, influencing both binding affinity and selectivity across different receptor targets. The methanol functionality contributes additional polar interactions that can enhance binding specificity and modulate conformational flexibility.

Functional consequences of receptor binding include modulated neurotransmitter signaling, altered apoptosis regulation, modified cell cycle control, and inhibited angiogenesis processes. These effects result from the specific molecular interactions established between the chloronaphthalene derivatives and their target receptors, demonstrating the importance of structure-activity relationships in determining biological outcomes.

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

192.0341926 g/mol

Monoisotopic Mass

192.0341926 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types